molecular formula C17H14N2O2 B1408477 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1020239-97-7

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1408477
M. Wt: 278.3 g/mol
InChI Key: QCDIRFYRRXSRBK-UHFFFAOYSA-N
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Description

“1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C17H14N2O2 . It is a heterocyclic compound, specifically a pyrazole, which is a type of five-membered ring with two nitrogen atoms. This compound is solid in form .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” can be represented by the SMILES string OC(=O)c1cc(nn1Cc2ccccc2)-c3ccccc3 . This indicates that the molecule contains a carboxylic acid group (OC(=O)) attached to a pyrazole ring, which is further substituted with a benzyl group and a phenyl group.


Chemical Reactions Analysis

While specific chemical reactions involving “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” are not available, pyrazoles are known to undergo various reactions. For instance, they can participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

“1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid” is a solid compound . It has a molecular weight of 278.31 .

Scientific Research Applications

Synthesis and Biological Activities

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives are significant in the realm of heterocyclic compounds due to their broad spectrum of biological activities. These compounds serve as scaffold structures in the synthesis of biologically active compounds. Their versatility in synthetic applicability and biological activity makes them a focal point in medicinal chemistry research. Pyrazole carboxylic acid derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively studied, showcasing their importance in drug discovery and development (Cetin, 2020).

Anticancer Agents Development

Knoevenagel condensation products, including pyrazole derivatives, have been emphasized for their significant role in developing anticancer agents. These compounds, produced through the Knoevenagel condensation reaction, have demonstrated remarkable anticancer activity across various cancer targets like DNA, microtubules, Topo-I/II, and kinases. The review on their efficacy in cancer treatment highlights the potential of pyrazole carboxylic acid derivatives in oncology, underscoring their structure-activity relationships and mode of action (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

This compound is classified as a combustible solid . It does not have a flash point, indicating that it does not easily ignite . It’s important to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

Pyrazole derivatives, including “1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid”, are of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthesis methods for these compounds .

properties

IUPAC Name

1-benzyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDIRFYRRXSRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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